N-(3-chloro-4-methylphenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
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Overview
Description
N-(3-CHLORO-4-METHYLPHENYL)-2-(2-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDE is a complex organic compound that belongs to the class of benzothiazepines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-4-METHYLPHENYL)-2-(2-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazepine core, followed by the introduction of the chloromethylphenyl and acetamide groups. Common reagents and conditions include:
Starting Materials: 3-chloro-4-methylphenylamine, 2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine
Reagents: Acetic anhydride, catalysts such as Lewis acids
Conditions: Controlled temperature, inert atmosphere
Industrial Production Methods
Industrial production methods may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-4-METHYLPHENYL)-2-(2-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a biochemical tool.
Medicine: Investigating its therapeutic potential for treating diseases.
Industry: Potential use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-4-METHYLPHENYL)-2-(2-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3-CHLORO-4-METHYLPHENYL)-2-(2-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDE
- N-(3-CHLORO-4-METHYLPHENYL)-2-(2-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDE
Uniqueness
The uniqueness of N-(3-CHLORO-4-METHYLPHENYL)-2-(2-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDE lies in its specific chemical structure, which imparts distinct physical and chemical properties
Properties
Molecular Formula |
C19H19ClN2O2S |
---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(2-methyl-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide |
InChI |
InChI=1S/C19H19ClN2O2S/c1-12-7-8-14(10-15(12)20)21-18(23)11-22-16-5-3-4-6-17(16)25-13(2)9-19(22)24/h3-8,10,13H,9,11H2,1-2H3,(H,21,23) |
InChI Key |
IGVUUJMHBWTXBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)N(C2=CC=CC=C2S1)CC(=O)NC3=CC(=C(C=C3)C)Cl |
Origin of Product |
United States |
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